molecular formula C17H17N3O B2707519 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea CAS No. 941987-56-0

1-(1H-indol-3-yl)-3-(1-phenylethyl)urea

Cat. No.: B2707519
CAS No.: 941987-56-0
M. Wt: 279.343
InChI Key: CDOWGOVNEAROPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the reactants, catalysts, temperature, pressure, and other relevant factors .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products it forms, and so on .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .

Scientific Research Applications

Antidepressant Potential

1-(1H-indol-3-yl)-3-(1-phenylethyl)urea derivatives have been studied for their potential as antidepressants. They exhibit dual pharmacological profiles, combining 5-HT reuptake inhibition with 5-HT(1B/1D) antagonism. This profile suggests an enhancement in serotonergic neurotransmission, potentially leading to more efficient treatment of depression (Matzen et al., 2000).

Neuropeptide Y5 Receptor Antagonism

These compounds have been identified as antagonists for the neuropeptide Y5 (NPY5) receptor. This discovery was optimized for in vitro potency, showing potential for new therapeutic approaches in related conditions (Fotsch et al., 2001).

Molecular Structure Studies

Research has been conducted on the crystal structure of this compound derivatives to understand their molecular configuration and potential biological activities. Such studies are crucial for drug development and design (Saharin et al., 2008).

Synthesis of New Derivatives

Efforts have been made to synthesize new derivatives of this compound, exploring potential applications in pharmacology and medicinal chemistry. This includes studying the reaction pathways and product characteristics of these compounds (Klásek et al., 2007).

Antitumor Activity

Research into the antitumor activity of this compound has been conducted, including studies on its structure and effects on cancer cell lines. Molecular docking studies help in understanding how these compounds interact with cellular targets (Hu et al., 2018).

α1-Adrenoceptor Binding

Compounds derived from this compound have shown good affinity and selectivity for α1D-adrenoceptor subtypes, indicating potential applications in the treatment of conditions associated with these receptors (Romeo et al., 2001).

Anion Binding and Supramolecular Assembly

Studies have explored the anion binding capabilities of asymmetric ureidic receptors derived from this compound, highlighting potential applications in molecular recognition and sensing technologies (Olivari et al., 2013).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological systems, like what receptors it binds to, what biological pathways it affects, and so on .

Future Directions

This involves discussing potential future research directions, like new synthetic methods, new reactions, new applications, and so on .

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)19-17(21)20-16-11-18-15-10-6-5-9-14(15)16/h2-12,18H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOWGOVNEAROPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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